molecular formula C6H3BrClI B582995 1-Bromo-4-chloro-2-iodobenzene CAS No. 148836-41-3

1-Bromo-4-chloro-2-iodobenzene

Cat. No.: B582995
CAS No.: 148836-41-3
M. Wt: 317.348
InChI Key: ROJJKFAXAOCLKK-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-2-iodobenzene is an organic compound with the molecular formula C6H3BrClI. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique reactivity and properties.

Mechanism of Action

Target of Action

1-Bromo-4-chloro-2-iodobenzene is a halogenated aromatic compound . Its primary targets are typically other organic molecules in a chemical reaction, particularly those that can undergo coupling reactions .

Mode of Action

The compound’s mode of action is primarily through its participation in various coupling reactions . The structure of this compound contains bromine and iodine atoms, which can readily participate in these reactions . The reactivity difference between the bromine and iodine units in the benzene ring allows for sequential coupling transformations . This means that the iodine unit can first undergo a coupling reaction, followed by the bromine atom .

Biochemical Pathways

This compound is primarily used in organic synthesis, and as such, it doesn’t typically interact with biological pathways. In the context of synthetic chemistry, it can be involved in various reactions, such as sonogashira coupling . In this reaction, the iodine end of 1-bromo-4-iodobenzene can be selectively coupled to a terminal acetylene while leaving the bromine end unreacted .

Result of Action

The result of this compound’s action is the formation of new organic compounds through coupling reactions . For example, in a Sonogashira coupling reaction, it can couple with a terminal acetylene to form a new compound .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry, room temperature conditions to maintain its stability . Additionally, the compound’s reactivity can be influenced by the presence of a catalyst, the temperature, and the solvent used in the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-2-iodobenzene can be synthesized through a multi-step halogenation process. One common method involves the halogenation of a benzene derivative. For instance, starting with 1-iodo-2-nitrobenzene, bromination can be carried out using bromine in the presence of a catalyst such as aluminum trichloride under reflux conditions in an organic solvent like dichloromethane or chloroform . The product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products. The use of efficient catalysts and solvents is crucial to ensure the economic viability of the production process.

Comparison with Similar Compounds

  • 1-Bromo-2-chloro-4-iodobenzene
  • 1-Bromo-4-iodobenzene
  • 2-Bromo-4-chloro-1-iodobenzene

Uniqueness: 1-Bromo-4-chloro-2-iodobenzene is unique due to the specific positioning of the halogen atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it offers distinct advantages in selective coupling reactions and the synthesis of complex molecules .

Properties

IUPAC Name

1-bromo-4-chloro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClI/c7-5-2-1-4(8)3-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJJKFAXAOCLKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679548
Record name 1-Bromo-4-chloro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148836-41-3
Record name 1-Bromo-4-chloro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 2-bromo-5-chlorobenzenamine (11.348 g, 54.963 mmol) in concentrated HCl (100 mL) was cooled to 0° C. and treated dropwise over 20 minutes (using an addition funnel) with a solution of sodium nitrite (4.5506 g, 65.955 mmol) in water (20 mL). The reaction was stirred at 0° C. for 75 minutes. A solution of potassium iodide (27.372 g, 164.89 mmol) in water (50 mL) was added, and the reaction was stirred at 23° C. After 1 hour, the reaction was heated to 70° C. After 18 hours, the reaction was diluted with EtOAc (500 mL) and washed with water (300 mL), 2N NaOH solution (300 mL), saturated sodium thiosulfate solution (300 mL) and brine (250 mL), dried over MgSO4, concentrated in vacuo, and purified by silica gel chromatography (eluant: hexane) affording 11.11 g of 1-bromo-4-chloro-2-iodobenzene.
Quantity
11.348 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.5506 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
27.372 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

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